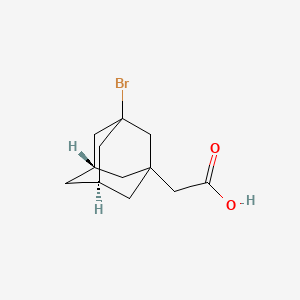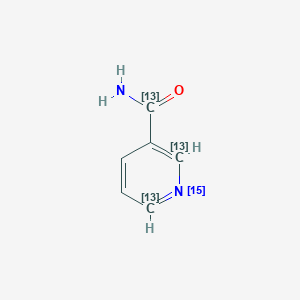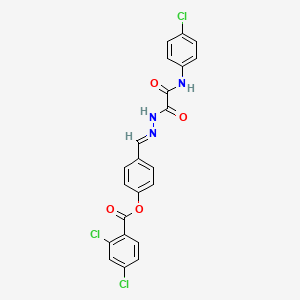
3-Bromoadamantane-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoadamantane-1-acetic acid is a brominated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The compound has the molecular formula C₁₂H₁₇BrO₂ and a molecular weight of 273.17 g/mol . It is a solid at room temperature with a melting point of 194-200°C
Preparation Methods
3-Bromoadamantane-1-acetic acid can be synthesized through several methods. One common synthetic route involves the bromination of adamantane derivatives. For example, 1-bromoadamantane can be reacted with acetic acid under specific conditions to yield this compound . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromoadamantane-1-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of adamantane derivatives without the bromine atom.
Scientific Research Applications
3-Bromoadamantane-1-acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic chemistry.
Medicinal Chemistry: The compound is studied for its potential use in drug development. Its adamantane core is known for enhancing the pharmacokinetic properties of drugs, such as increasing their stability and bioavailability.
Material Science: Due to its rigid structure, it is used in the development of new materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3-Bromoadamantane-1-acetic acid depends on its application. In medicinal chemistry, the adamantane core can interact with biological targets, enhancing the drug’s ability to bind to its target. The bromine atom can also participate in various biochemical reactions, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
3-Bromoadamantane-1-acetic acid can be compared with other adamantane derivatives, such as:
1-Bromoadamantane: Similar in structure but lacks the acetic acid group, making it less versatile in organic synthesis.
3-Hydroxyadamantane-1-acetic acid: Contains a hydroxyl group instead of a bromine atom, leading to different chemical reactivity and applications.
3,5-Dimethyladamantane-1-acetic acid: Has additional methyl groups, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its combination of the bromine atom and the acetic acid group, providing a balance of reactivity and stability that is valuable in various applications .
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-[(5S,7R)-3-bromo-1-adamantyl]acetic acid |
InChI |
InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15)/t8-,9+,11?,12? |
InChI Key |
HFGLWCBEPPFDDJ-LRSDLPTKSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)CC(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)


![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)

![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
